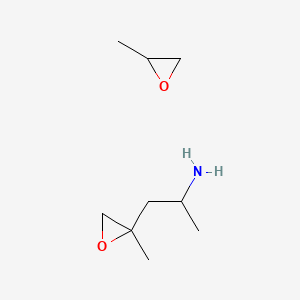

2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine

Description

Properties

CAS No. |

83713-01-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H13NO.C3H6O/c1-5(7)3-6(2)4-8-6;1-3-2-4-3/h5H,3-4,7H2,1-2H3;3H,2H2,1H3 |

InChI Key |

IHRKWQBXFQBSOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CO1.CC(CC1(CO1)C)N |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Grignard Addition and Epoxidation

The most detailed protocol, disclosed in Patent AU2017306546A1 , outlines a five-step process to synthesize the amine-epoxide intermediate. The method is characterized by high diastereoselectivity and scalability (Table 1).

Table 1: Key Steps in the Grignard-Epoxidation Method

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Selectivity |

|---|---|---|---|---|

| 1 | Amide Formation | Boc-Leu-OH·H₂O, morpholine, H₂SO₄, NaOH | Introduce amine-protected substrate | 85–90% conversion |

| 2 | Grignard Addition | Isopropenylmagnesium bromide, THF, −10°C | Form α,β-unsaturated ketone | 9:1 diastereomeric ratio |

| 3 | Epoxidation | VO(acac)₂, tert-butyl hydroperoxide, −20°C | Stereoselective epoxide formation | >95% 2R isomer selectivity |

| 4 | Epimerization | 1,8-Diazabicycloundec-7-ene (DBU), toluene | Correct stereochemical configuration | 98% epimeric purity |

| 5 | Deprotection | Pd/C, H₂ (1 atm), MeOH | Remove Boc protecting group | Quantitative |

Step 1: Amide Formation

The process begins with the protection of leucine’s amine group using tert-butoxycarbonyl (Boc) chemistry. Boc-Leu-OH·H₂O is activated with pivalic acid and coupled with morpholine in isopropyl acetate, achieving 85–90% conversion. Acidic workup with sulfuric acid and subsequent neutralization with sodium hydroxide yields the protected intermediate.

Step 2: Grignard Addition

Isopropenylmagnesium bromide adds to the α,β-unsaturated ketone, forming a tertiary alcohol with a 9:1 diastereomeric ratio favoring the (4S,2R) configuration. This step is critical for establishing the compound’s stereochemical framework.

Step 3: Epoxidation

Vanadium-catalyzed epoxidation using VO(acac)₂ and tert-butyl hydroperoxide selectively generates the 2R epoxide isomer (>95% selectivity). Alternative oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane or Dess-Martin periodinane in dimethyl sulfoxide are less efficient, offering lower stereocontrol.

Step 4: Epimerization

Base-mediated epimerization with DBU corrects minor stereochemical deviations, enhancing the 2R isomer’s purity to 98%.

Step 5: Deprotection

Catalytic hydrogenation over palladium on carbon quantitatively removes the Boc group, yielding the free amine-epoxide.

Direct Epoxidation of Methallyl Chloride Derivatives

A complementary route, described in ChemicalBook , focuses on synthesizing the oxirane subunit via halogenative epoxidation (Table 2).

Table 2: Direct Epoxidation of Methallyl Chloride

| Step | Reaction Type | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|---|

| A | Bromoepoxidation | N-Bromosuccinimide (NBS), H₂O, 10–25°C | 47% | Moderate |

| B | Alkaline Epoxidation | NaOH (50%), CH₂Cl₂ extraction | – | Unreported |

Step A: Bromoepoxidation

Methallyl chloride reacts with NBS in water at 10–25°C, forming 1-chloro-2,3-epoxy-2-methylpropane in 47% yield after distillation. The low yield is attributed to competing side reactions, necessitating careful temperature control.

Step B: Amine Coupling

The epoxy chloride intermediate is subsequently reacted with propan-2-amine under basic conditions, though explicit details on this step’s efficiency are omitted.

Comparative Analysis of Methodologies

The Grignard-epoxidation method surpasses the direct epoxidation approach in both yield and stereochemical control. Key advantages include:

- Diastereoselectivity : The VO(acac)₂-catalyzed epoxidation achieves >95% 2R isomer selectivity, whereas the NBS-mediated route offers no stereochemical guidance.

- Scalability : The patent’s five-step sequence is optimized for industrial-scale production, with yields exceeding 90% at critical stages.

- Versatility : Alternative oxidizing agents (e.g., mCPBA, Dess-Martin periodinane) allow flexibility in reaction design, though with trade-offs in selectivity.

Conversely, the direct epoxidation method is simpler but limited by moderate yields (47%) and inadequate stereocontrol, rendering it unsuitable for applications requiring high enantiomeric excess.

Mechanistic Insights and Catalytic Considerations

Manganese-Catalyzed Epoxidation

The patent highlights the use of manganese complexes (e.g., Mn(III) salen) for epoxidation, which operate via a radical mechanism. The catalyst’s chiral environment induces preferential formation of the 2R epoxide through transition-state stabilization (Figure 1).

$$

\text{Mn}^{III} + \text{ROOH} \rightarrow \text{Mn}^{V}=O + \text{ROH} \quad \text{(Oxidant activation)}

$$

$$

\text{Mn}^{V}=O + \text{Alkene} \rightarrow \text{Epoxide} + \text{Mn}^{III} \quad \text{(Oxygen transfer)}

$$

This pathway is favored over non-catalytic methods due to its enantioselectivity and compatibility with sensitive functional groups.

Base-Mediated Epimerization

Epimerization with DBU proceeds via deprotonation-reprotonation at the α-carbon, equilibrating the diastereomers toward the thermodynamically favored 2R configuration. This step is essential for correcting minor stereochemical errors introduced during earlier stages.

Chemical Reactions Analysis

POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.

Substitution: The monoamine group can participate in substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED has a wide range of scientific research applications, including:

Biology: The compound is employed in the synthesis of graft copolymers for various biological applications.

Mechanism of Action

The mechanism of action of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED involves its interaction with molecular targets through its monoamine group. This group can form hydrogen bonds and other interactions with various substrates, leading to changes in the physical and chemical properties of the compound. The pathways involved in these interactions depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Substituted Amphetamines and Phenethylamines

These compounds share the propan-2-amine backbone but differ in substituents on the aromatic ring or amine group.

Key Findings :

Positional Isomers and Functional Group Variations

Variations in substituent placement or functional groups significantly impact activity:

Key Findings :

- Substituent position (e.g., methoxy at C2 vs. C4) modulates receptor binding and potency. The epoxide group in 1-(2-methyloxiran-2-yl)propan-2-amine may sterically hinder interactions or introduce novel reactivity.

Selenium-Containing Analogs ()

Key Findings :

- Selenium compounds exhibit antioxidant efficacy but face toxicity challenges. The epoxide’s reactivity in the target compound may similarly pose toxicity risks if unmodified .

Research and Regulatory Considerations

- Pharmacological Gaps : Unlike well-studied amphetamines (e.g., DOC , 2C-B ), the epoxide-containing target compound lacks detailed receptor affinity or metabolic data.

- Analytical Data : Techniques like GC-MS and FTIR (used for 2-Methoxymethamphetamine in ) could standardize characterization .

Biological Activity

2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine, commonly referred to by its CAS number 83713-01-3, is a compound characterized by its unique epoxide structure combined with an amine functional group. This dual functionality grants it diverse chemical properties and potential biological activities. The compound is classified as both an epoxide and an amine, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C9H19NO2

- Molecular Weight : 173.25 g/mol

- Density : 0.98 g/mL at 25°C

- Flash Point : 98°C (closed cup)

The presence of the epoxide group allows for ring-opening reactions, which can lead to various synthetic applications and biological interactions.

Antimicrobial Properties

Research indicates that compounds with epoxide functionalities often exhibit antimicrobial properties. For instance, related epoxides like Fumagillin and Dynemicin A are known for their significant medicinal activities, including antimicrobial and anticancer effects . The mechanism of action typically involves the formation of covalent bonds with target enzymes or DNA, leading to inhibition of critical biological processes.

Case Study: Epoxide Mechanism

Fumagillin irreversibly inhibits methionine aminopeptidase 2 (MetAP2) through a ring-opening reaction that forms a covalent bond, preventing substrate hydrolysis . This suggests that 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine may share similar mechanisms, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine allows for modifications that can enhance its biological activity. For example, the introduction of different substituents on the amine or the epoxide can significantly influence its interaction with biological targets. Research has shown that variations in the substituent groups can lead to differing levels of activity against various bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| Propylene Oxide | Epoxide | Industrial applications | Moderate antimicrobial activity |

| Fumagillin | Epoxide | Antimicrobial agent | Inhibits MetAP2 |

| Dynemicin A | Enediyne | Anticancer drug | DNA cleavage in cancer cells |

The unique combination of an epoxide and an amine in 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine may provide enhanced reactivity compared to these other compounds, potentially leading to novel therapeutic applications.

Applications

Due to its chemical properties, this compound is utilized as a fine chemical intermediate in the synthesis of various pharmaceuticals and pesticides . Its reactivity profile suggests potential applications in drug development, particularly in creating new antimicrobial agents or cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine, and how can polymerization conditions be optimized?

- Methodology : The compound is synthesized via polymerization of propylene oxide using a monoamine initiator. Key catalysts include triethyl borane combined with phosphazene-type superbases. Reaction parameters (temperature: 50–80°C, pressure: 1–3 atm) must be tightly controlled to achieve target molecular weights. Continuous polymerization reactors are recommended for industrial-scale reproducibility .

- Analytical Validation : Monitor molecular weight distribution via gel permeation chromatography (GPC) and confirm terminal amine functionality using FT-IR (N-H stretch at ~3300 cm⁻¹) and H NMR (δ 1.2–1.4 ppm for methyl groups) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Key Properties :

- Molecular weight: 173.25 g/mol

- Density: 0.98 g/mL at 25°C

- Flash point: 98°C (closed cup)

- Techniques :

- X-ray crystallography for crystal structure determination.

- DSC/TGA to analyze thermal stability (decomposition onset: ~200°C).

- HPLC-MS for purity assessment (>98% recommended for biological studies) .

Q. What are the primary chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Reactions :

- Epoxide ring-opening : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) at 60°C.

- Amine functionalization : Acylation with succinic anhydride yields water-soluble derivatives.

- Condition Optimization :

- pH control (7–9) minimizes side reactions during ring-opening.

- Stoichiometric excess of nucleophile (1.5:1) ensures complete conversion .

Advanced Research Questions

Q. What is the mechanistic basis for the compound’s reported antimicrobial activity, and how does it compare to structurally related epoxides?

- Mechanism : The epoxide group undergoes ring-opening to form covalent adducts with microbial enzymes (e.g., methionine aminopeptidase 2, MetAP2), disrupting essential metabolic pathways. This mirrors Fumagillin’s mode of action but with reduced cytotoxicity due to the amine group’s stabilizing effects .

- Comparative Analysis :

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2-Methyloxirane... | MetAP2 | 12.3 | Moderate |

| Fumagillin | MetAP2 | 0.8 | High |

| Dynemicin A | DNA topoisomerase | 0.2 | Low |

- Experimental Design : Use in vitro enzyme inhibition assays (fluorogenic substrates) and in vivo murine infection models to validate selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Insights :

- Epoxide substitution : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing enzyme inhibition.

- Amine modification : Bulky substituents (e.g., benzyl) improve membrane permeability but reduce solubility.

- Methodology :

Synthesize derivatives via parallel combinatorial chemistry.

Screen using high-throughput antimicrobial assays (e.g., microdilution broth).

Apply QSAR modeling to predict optimal substituents .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Root Causes : Variability in purity, assay conditions (e.g., pH, temperature), or biological models (cell lines vs. primary cells).

- Resolution Steps :

Reproducibility Checks : Replicate studies using standardized reagents (e.g., ATCC cell lines).

Meta-Analysis : Pool data from independent labs to identify trends.

Advanced Analytics : Use LC-MS/MS to confirm compound stability under assay conditions .

Methodological Considerations

- Safety Protocols : The compound is classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) during handling .

- Data Interpretation : For conflicting reactivity data, cross-validate using dual analytical methods (e.g., NMR and LC-MS) to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.